Naphthalen-2-yl 2,4,5-trimethylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Naphthalen-2-yl 2,4,5-trimethylbenzene-1-sulfonate” is a complex organic compound. It likely contains a naphthalene group, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings . The “2,4,5-trimethylbenzene-1-sulfonate” part suggests the presence of a benzene ring with three methyl groups and a sulfonate group attached.
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through various organic reactions, including coupling reactions, substitution reactions, and others .Scientific Research Applications
Environmental Science and Pollution Studies
Sulfonated naphthalenes and their derivatives play a significant role in environmental science, particularly in studies related to pollution and wastewater treatment. For instance, the leaching and primary biodegradation of sulfonated naphthalenes from concrete superplasticizers into groundwater during tunnel construction demonstrate the environmental mobility and persistence of these compounds. These substances are used widely in the construction industry, and their ability to leach into groundwater poses potential environmental risks. Studies have shown that while some sulfonated naphthalenes exhibit biodegradation in groundwater, others remain persistent, indicating a selective biodegradability among these compounds (Ruckstuhl et al., 2002).
Materials Science and Polymer Research
In materials science, sulfonated naphthalene derivatives are utilized in the development of novel materials with specific functional properties. For example, sulfonated polybenzothiazoles containing naphthalene units have been synthesized for use as proton exchange membranes. These materials show promise for fuel cell applications due to their high proton conductivity, thermal and oxidative stability, and good mechanical properties. The incorporation of naphthalene and hexafluoroisopropylidene units enhances the solubility and performance of these polymers, making them suitable for use in high-performance fuel cells (Wang et al., 2015).
Healthcare and Biomedical Research
In healthcare research, sulfonated naphthalene compounds have been investigated for their potential therapeutic applications. For instance, naphthalene sulfonate polymers such as PIC 024-4 and PRO 2000 have been studied for their ability to block the binding of the HIV-1 gp120 protein to CD4 receptors on host cells. These compounds show activity against HIV-1 in various cell models and are synergistic with existing antiretroviral drugs, highlighting their potential as novel anti-HIV agents. Such studies are crucial for developing new strategies to combat HIV/AIDS and other infectious diseases (Rusconi et al., 1996).
Properties
IUPAC Name |
naphthalen-2-yl 2,4,5-trimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3S/c1-13-10-15(3)19(11-14(13)2)23(20,21)22-18-9-8-16-6-4-5-7-17(16)12-18/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABHDBLUGZFSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.